
TBC3711
Übersicht
Beschreibung
TBC-3711 is a next-generation endothelin antagonist that has been studied for its potential therapeutic applications in treating conditions such as congestive heart failure, hypertension, and pulmonary hypertension . It is a small molecule that selectively targets the endothelin A receptor, which plays a crucial role in blood vessel constriction and the growth of smooth muscle in vascular walls .
Vorbereitungsmethoden
The synthesis of TBC-3711 involves several steps, including the preparation of intermediates and the final coupling reactions. One of the key intermediates is 2-thiophenecarboxamide, which is then modified through a series of reactions to introduce various functional groups . The industrial production methods for TBC-3711 typically involve optimizing these synthetic routes to ensure high yield and purity. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
TBC-3711 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von TBC-3711 zur Bildung von Sulfoxiden und Sulfonen führen, während die Reduktion zu Thiolen und Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Key Characteristics
- Selectivity : TBC3711 exhibits over 441,000-fold selectivity for the endothelin-A receptor compared to the endothelin-B receptor .
- Bioavailability : It has an oral bioavailability of approximately 100% in animal studies and over 80% in humans .
- Potency : The compound demonstrates a high potency with an IC50 value of 0.08 nM against the endothelin-A receptor .
Pulmonary Hypertension
Research indicates that this compound significantly improves hemodynamics in models of monocrotaline-induced pulmonary hypertension. In a study involving rats, treatment with this compound resulted in:
- Reduced Right Ventricular Hypertrophy : The right ventricular to left ventricular plus septum ratio decreased significantly from 0.61 in the placebo group to 0.41 in the this compound group .
- Improved Hemodynamics : Total pulmonary resistance was notably reduced from 5.98 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 mmHg × min × ml⁻¹ × 100 g BW with this compound .
- Enhanced Oxygenation : The oxygenation index improved significantly from 320 mmHg in the placebo group to 477 mmHg in the treated group .
Neonatal Hypoxia
This compound has also been studied for its effects on neonatal hypoxia. In neonatal piglets exposed to hypoxia, administration of this compound helped mitigate the adverse effects on pulmonary circulation, suggesting its potential role in treating hypoxic conditions in newborns .
Cardiovascular Diseases
The compound's ability to modulate vascular tone makes it a candidate for various cardiovascular diseases where endothelin plays a critical role. Its application extends to conditions such as heart failure and chronic obstructive pulmonary disease (COPD), where endothelin-mediated pathways are implicated.
Case Study Summary Table
Wirkmechanismus
TBC-3711 exerts its effects by selectively blocking the action of endothelin, a potent mediator of blood vessel constriction and smooth muscle growth in vascular walls . It is highly selective for the endothelin A receptor, with a selectivity greater than 100,000-fold compared to the endothelin B receptor . By inhibiting the endothelin A receptor, TBC-3711 prevents the vasoconstrictive and proliferative effects of endothelin, thereby reducing blood pressure and improving vascular function .
Vergleich Mit ähnlichen Verbindungen
TBC-3711 ist einzigartig in seiner hohen Selektivität und Potenz als Endothelin-A-Rezeptor-Antagonist. Es ist selektiver und potenter als andere Endothelin-Antagonisten wie Sitaxsentan-Natrium (THELIN) und Bosentan . Zu ähnlichen Verbindungen gehören andere Endothelin-Rezeptor-Antagonisten wie Ambrisentan und Macitentan, die ebenfalls an den Endothelin-A-Rezeptor binden, sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden können .
Biologische Aktivität
TBC3711, a selective endothelin-A receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension (PH). This article delves into the biological activity of this compound, supported by various research findings and case studies.
This compound operates by blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor that plays a significant role in vascular remodeling and smooth muscle proliferation. By selectively antagonizing the endothelin-A receptor (ETA), this compound reduces vasoconstriction and promotes vasodilation, which is crucial in managing conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases .
Study Overview
A pivotal study investigated the efficacy of this compound in a monocrotaline-induced model of pulmonary hypertension in rats. The primary outcomes measured included hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling .
Key Findings
- Hemodynamic Improvements : Treatment with this compound resulted in a significant reduction in total pulmonary resistance (TPR) from 5.98 ± 1.03 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 ± 0.29 mmHg × min × ml⁻¹ × 100 g BW .
- Right Ventricular Function : Tricuspid annular plane systolic excursion (TAPSE), an indicator of right ventricular function, improved from 1.59 ± 0.14 mm to 2.51 ± 0.06 mm following this compound treatment .
- Pulmonary Vascular Remodeling : The number of fully muscularized vessels decreased significantly from 63.2 ± 1.8% in the placebo group to 18.9 ± 1.5% in the this compound-treated group, indicating a reversal of pathological remodeling .
Comparative Selectivity and Potency
This compound exhibits over 100,000-fold selectivity for ETA receptors compared to endothelin-B receptors (ETB), making it a more potent option than existing treatments like sitaxentan . This high selectivity is crucial for minimizing side effects associated with non-selective endothelin receptor antagonists.
Neonatal Hypoxia Model
In another study involving neonatal piglets exposed to hypoxia, this compound was administered from day three to day fourteen postnatally. The results indicated:
- Reduced Right Ventricular Hypertrophy : The right ventricle to left ventricle plus septum weight ratio decreased significantly from 0.60 ± 0.06 to lower values post-treatment.
- Improved Pulmonary Artery Pressure : Pulmonary artery pressure was reduced to approximately 20.0 ± 4.8 mmHg with this compound treatment .
These findings suggest that this compound not only alleviates established pulmonary hypertension but may also prevent its progression under hypoxic conditions.
Summary of Research Findings
Eigenschaften
IUPAC Name |
N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHDZSSDUYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190904 | |
Record name | TBC 3711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor. | |
Record name | TBC-3711 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
349453-49-2, 374680-51-0 | |
Record name | TBC-3711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBC 3711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBC-3711 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TBC 3711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TBC-3711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.